4-(5,5-Dimethylmorpholin-2-yl)benzoic acid
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Overview
Description
4-(5,5-Dimethylmorpholin-2-yl)benzoic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by a benzoic acid moiety attached to a morpholine ring that is substituted with two methyl groups at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(5,5-Dimethylmorpholin-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(5,5-Dimethylmorpholin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
4-(5,5-Dimethylmorpholin-2-yl)benzoic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research into potential therapeutic applications of this compound includes its use as a lead compound for drug development. Its interactions with specific molecular targets are of particular interest.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethylmorpholin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 4-(5,5-Dimethylmorpholin-2-yl)benzoic acid include:
4-(Morpholin-2-yl)benzoic acid: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
4-(5-Methylmorpholin-2-yl)benzoic acid: Contains only one methyl group, leading to variations in its chemical behavior.
4-(5,5-Diethylmorpholin-2-yl)benzoic acid: The presence of ethyl groups instead of methyl groups affects its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(5,5-dimethylmorpholin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-17-11(7-14-13)9-3-5-10(6-4-9)12(15)16/h3-6,11,14H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
NDTVOZWHNASHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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